molecular formula C25H18ClFN4O2 B2433818 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1189952-44-0

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2433818
CAS No.: 1189952-44-0
M. Wt: 460.89
InChI Key: OKXXXGPGYIRWEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF has been used to produce target compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the 1H NMR spectrum of a similar compound revealed the presence of a singlet signal at δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .

Scientific Research Applications

Synthesis and Characterization

  • Knaack et al. (2001) reported the synthesis and characterization of a similar compound, D-24851, which is a potent tubulin inhibitor under preclinical development. The compound was synthesized from unsubstituted indole and characterized by NMR and X-ray crystallography (Knaack et al., 2001).

Antimicrobial Applications

  • Debnath and Ganguly (2015) synthesized a series of indolin-1-yl acetamide derivatives, showing promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Imaging and Diagnostics

  • Cheung et al. (2014) developed a novel synthesis of the translocator protein ligand SSR180575, which showed potential as a probe for molecular imaging of glioma (Cheung et al., 2014).

Anti-inflammatory Activity

  • Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antiplasmodial Properties

  • Mphahlele, Mmonwa, and Choong (2017) prepared novel indol-7-yl acetamides and evaluated them for antiplasmodial properties, finding that certain combinations of fluoro-phenyl groups are required for biological activity (Mphahlele, Mmonwa, & Choong, 2017).

Molecular Synthesis and Properties

  • Habernickel (2002) discussed pyridazino(4,5-b)indole-1-acetamide compounds with various activities, including cardiac, nephrotropic, and neuroprotective (Habernickel, 2002).

Synthesis of Derivatives

  • Shestakov et al. (2009) conducted reactions with methyl 3-amino-1H-indole-2-carboxylates leading to the formation of 5H-pyrimido[5,4-b]indole derivatives (Shestakov et al., 2009).

Radiosynthesis and Imaging

  • Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET (Dollé et al., 2008).

Synthesis and Structural Studies

  • Palamarchuk et al. (2019) synthesized 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, demonstrating their utility in synthesizing previously unknown derivatives (Palamarchuk et al., 2019).

Anti-Hepatitis B Virus Activity

  • Ivashchenko et al. (2019) developed a synthesis method for a compound showing nanomolar inhibitory activity against Hepatitis B virus (Ivashchenko et al., 2019).

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN4O2/c26-20-7-3-1-5-16(20)13-30-15-28-23-19-6-2-4-8-21(19)31(24(23)25(30)33)14-22(32)29-18-11-9-17(27)10-12-18/h1-12,15H,13-14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXXXGPGYIRWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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